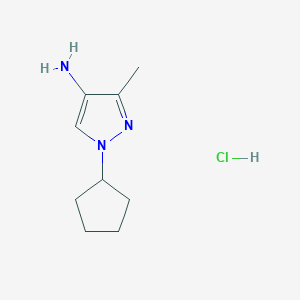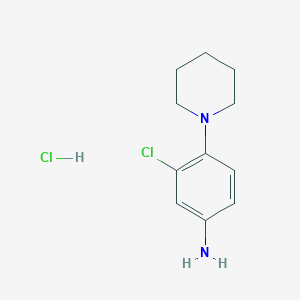![molecular formula C12H19ClN2O B7982300 [1-(4-Morpholin-4-ylphenyl)ethyl]amine](/img/structure/B7982300.png)
[1-(4-Morpholin-4-ylphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Morpholin-4-ylphenyl)ethyl]amine: is an organic compound with the molecular formula C12H19ClN2O. It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Morpholin-4-ylphenyl)ethyl]amine typically involves the reaction of 4-morpholinophenylacetonitrile with reducing agents. One common method includes the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitrile group to the amine group, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(4-Morpholin-4-ylphenyl)ethyl]amine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, typically under mild conditions.
Reduction: LiAlH4, NaBH4, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-Morpholin-4-ylphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor agonists. It is often employed in the design and synthesis of bioactive molecules that target specific biological pathways .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer .
Industry: Industrially, this compound finds applications in the production of polymers, resins, and other materials. It is also used as a precursor in the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of [1-(4-Morpholin-4-ylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
- [1-(4-Morpholin-4-ylphenyl)methyl]amine
- [1-(4-Morpholin-4-ylphenyl)propyl]amine
- [1-(4-Morpholin-4-ylphenyl)butyl]amine
Comparison: Compared to its analogs, [1-(4-Morpholin-4-ylphenyl)ethyl]amine exhibits unique properties due to the specific positioning of the ethylamine group. This positioning can influence its reactivity, binding affinity, and overall biological activity. For instance, the ethylamine derivative may have different pharmacokinetic and pharmacodynamic profiles compared to the methyl, propyl, or butyl derivatives .
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14;/h2-5,10H,6-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFFSPAMWBDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
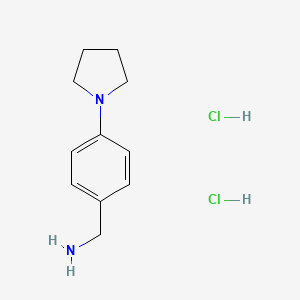
![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982246.png)

![1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B7982257.png)
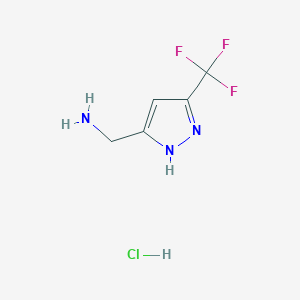

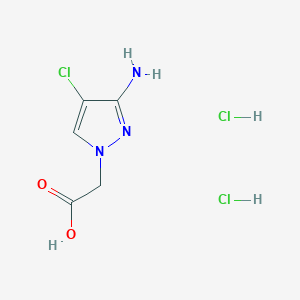
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/structure/B7982295.png)

![3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982310.png)
